Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

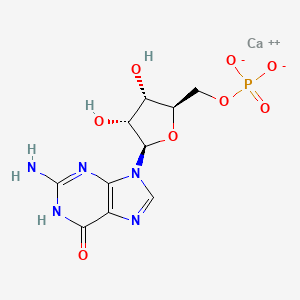

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is a molecule with an ionization potential of 1.8 eV and a photovoltaic absorption spectrum with a peak at 528 nm . It has been used as a photoelectron emitter in photoelectron spectroscopy and as the emissive layer in solar cells .

Molecular Structure Analysis

The molecular formula of Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is C48H48N8Zn . The SMILES string representation isCC(C)(C)c1ccc2c3nc(nc4n5[Zn]n6c(nc7nc(nc5c8cc(ccc48)C(C)(C)C)c9ccc(cc79)C(C)(C)C)c%10ccc(cc%10c6n3)C(C)(C)C)c2c1 . Physical And Chemical Properties Analysis

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine has a molecular weight of 802.34 g/mol . It has a dye content of approximately 96% . The melting point is greater than 300 °C . The maximum wavelength (λmax) is 677 nm .Scientific Research Applications

Gas Sensing

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnPc) has been used in the development of gas sensors. It has been preferred as a sensing material for harmful vapor detection due to its attractive properties such as chemical stability, high thermal resistance, and good production as nano-thin film layers . The gas-sensing properties of ZnPc nanothin films have been investigated using the Surface Plasmon Resonance (SPR) technique .

Optical Properties

ZnPc has been used in the study of optical properties. The refracting index values of ZnPc Langmuir–Blodgett (LB) film layers were identified between 1.43 and 1.73 for the thicknesses of 3.7 and 12.6 nm . The optical properties of these films with varied numbers of layers have been expressed in studies .

Sensor Properties

ZnPc has been used in the development of sensors for volatile organic compounds (VOCs). The UV–Vis absorption spectrum was used to monitor the absorbance variation for ZnPc when exposed to diverse VOCs such as acetone, formaldehyde/methanol mixture, and acetic acid .

Nonlinear Optical Properties

ZnPc has been used in the study of ultrafast optical nonlinearities. The interplay between third- and fifth-order nonlinear optical (NLO) responses in metal-free Phthalocyanine thin-films under ultrafast excitation at 1064 nm wavelength has been investigated .

Photoelectron Emission

ZnPc has been used as a photoelectron emitter in photoelectron spectroscopy .

Solar Cells

ZnPc has been used as the emissive layer in solar cells .

Interaction with Non-Canonical Nucleic Acid Structures

Metallo-phthalocyanines (MPc), which include ZnPc, have shown to interact with non-canonical nucleic acid structures, such as G-quadruplexes, and modulate oncogenic expression in cancer cells .

Mechanism of Action

Target of Action

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .

Mode of Action

ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .

Biochemical Pathways

, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .

Pharmacokinetics

Its optical absorption properties are crucial for its function .

Result of Action

The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .

Action Environment

The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine involves the reaction of phthalonitrile with zinc acetate in the presence of tert-butylamine and a solvent. The resulting intermediate is then reacted with tert-butylamine and a reducing agent to yield the final product.", "Starting Materials": [ "Phthalonitrile", "Zinc acetate", "tert-Butylamine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve phthalonitrile and zinc acetate in a solvent and add tert-butylamine. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and filter the resulting intermediate.", "Step 3: Dissolve the intermediate in a solvent and add tert-butylamine and a reducing agent. Heat the mixture to reflux for several hours.", "Step 4: Cool the mixture and filter the final product. Wash with a solvent and dry." ] } | |

CAS RN |

39001-65-5 |

Product Name |

Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine |

Molecular Formula |

C48H48N8Zn |

Molecular Weight |

802.3 g/mol |

IUPAC Name |

zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |

InChI Key |

XWOSAEWCOSVNDP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diphenyl-3-methyl-4-[methylamino]-2-butyl propionate maleate salt](/img/structure/B3425124.png)